N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the oxadiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: Another compound with a similar oxadiazole moiety.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Shares the oxadiazole ring but differs in the overall structure.
Uniqueness
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the chromene and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H15N3O4 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15N3O4/c1-11-9-14(18-21-12(2)27-23-18)7-8-16(11)22-19(24)15-10-13-5-3-4-6-17(13)26-20(15)25/h3-10H,1-2H3,(H,22,24) |
InChI Key |
LXQABLGYUCRKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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